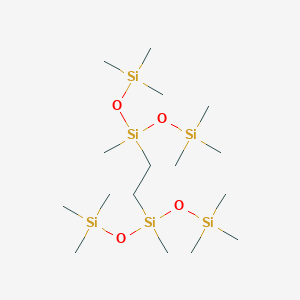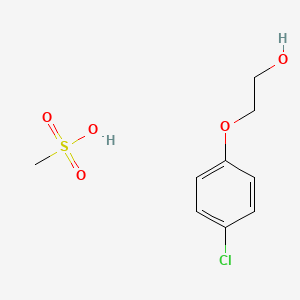
2-(4-Chlorophenoxy)ethanol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)ethanol and methanesulfonic acid are two distinct chemical compounds. 2-(4-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is known for its applications in various chemical reactions and industrial processes. Methanesulfonic acid, on the other hand, is an organosulfuric acid with the molecular formula CH3SO3H. It is widely used as a catalyst and in the production of various chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenoxy)ethanol can be synthesized through the reaction of 4-chlorophenol with ethylene oxide. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the reaction .
Methanesulfonic acid is produced industrially by the oxidation of dimethyl sulfide with oxygen or nitrogen dioxide. Another method involves the reaction of methanol with sulfur trioxide .
Industrial Production Methods
The industrial production of 2-(4-Chlorophenoxy)ethanol involves the large-scale reaction of 4-chlorophenol with ethylene oxide in the presence of a base. This process is optimized for high yield and purity .
Methanesulfonic acid is produced on an industrial scale using the oxidation of dimethyl sulfide or the reaction of methanol with sulfur trioxide. These methods are chosen for their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(4-chlorophenoxy)acetaldehyde.
Reduction: It can be reduced to form 2-(4-chlorophenoxy)ethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Methanesulfonic acid is known for its strong acidic properties and can participate in:
Esterification: Reacts with alcohols to form methanesulfonate esters.
Neutralization: Reacts with bases to form methanesulfonate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: 2-(4-Chlorophenoxy)acetaldehyde.
Reduction: 2-(4-Chlorophenoxy)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)ethanol is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of various organic compounds.
Biological Studies: As a reagent in the study of enzyme-catalyzed reactions.
Methanesulfonic acid is used in:
Catalysis: As a catalyst in organic synthesis.
Electroplating: In the electroplating industry for metal surface treatment.
Pharmaceuticals: In the production of active pharmaceutical ingredients.
Mecanismo De Acción
2-(4-Chlorophenoxy)ethanol exerts its effects through its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions .
Methanesulfonic acid acts as a strong acid, donating protons in chemical reactions. Its ability to dissolve a wide range of metal salts makes it useful in various industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenoxy)ethanol: Similar in structure but with the chlorine atom in a different position.
p-Toluenesulfonic acid: Similar in function to methanesulfonic acid but with a different molecular structure.
Uniqueness
2-(4-Chlorophenoxy)ethanol is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and applications .
Methanesulfonic acid is unique due to its strong acidic properties and ability to dissolve a wide range of metal salts, making it highly versatile in industrial applications .
Propiedades
Número CAS |
53542-78-2 |
|---|---|
Fórmula molecular |
C9H13ClO5S |
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)ethanol;methanesulfonic acid |
InChI |
InChI=1S/C8H9ClO2.CH4O3S/c9-7-1-3-8(4-2-7)11-6-5-10;1-5(2,3)4/h1-4,10H,5-6H2;1H3,(H,2,3,4) |
Clave InChI |
LZVWUDLUOIXPEN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC(=CC=C1OCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)

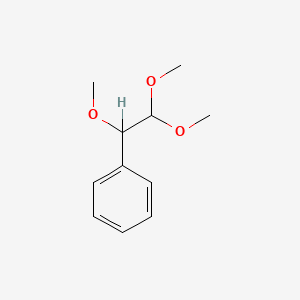
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
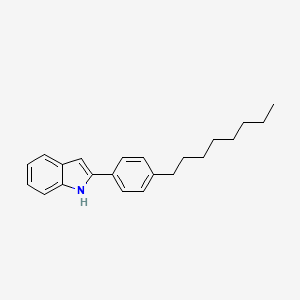

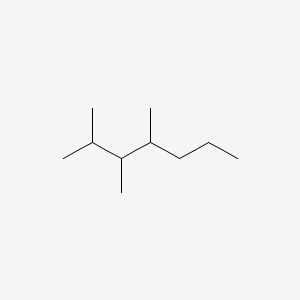
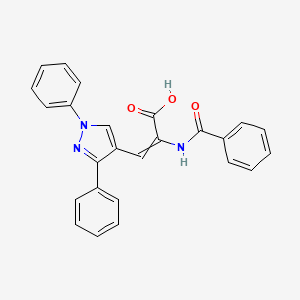

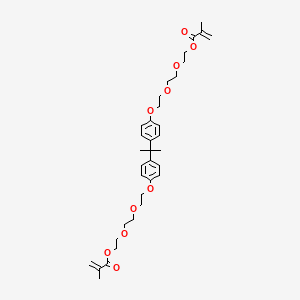
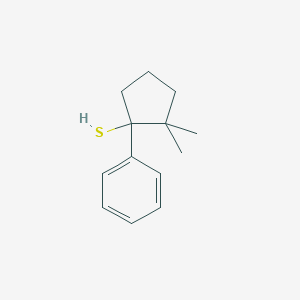
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
